
Methyl (4-fluorophenyl)(piperazin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-fluorophenyl)(piperazin-1-yl)acetate is a chemical compound with the molecular formula C13H17FN2O2 and a molecular weight of 252.28 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-fluorophenyl)(piperazin-1-yl)acetate typically involves the reaction of 4-fluoroaniline with piperazine, followed by esterification with methyl chloroacetate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-fluorophenyl)(piperazin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
Methyl (4-fluorophenyl)(piperazin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (4-fluorophenyl)(piperazin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide: Similar in structure but with an additional phenyl group and a hydrobromide salt form.
(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone: Contains a cyclohexyl group and is used in different research contexts.
Uniqueness
Methyl (4-fluorophenyl)(piperazin-1-yl)acetate is unique due to its specific combination of a fluorophenyl group and a piperazine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the synthesis of novel compounds and the study of biochemical interactions .
Properties
Molecular Formula |
C13H17FN2O2 |
|---|---|
Molecular Weight |
252.28 g/mol |
IUPAC Name |
methyl 2-(4-fluorophenyl)-2-piperazin-1-ylacetate |
InChI |
InChI=1S/C13H17FN2O2/c1-18-13(17)12(16-8-6-15-7-9-16)10-2-4-11(14)5-3-10/h2-5,12,15H,6-9H2,1H3 |
InChI Key |
RVTKWGDITMLBQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)F)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-(Dimethylamino)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12116308.png)
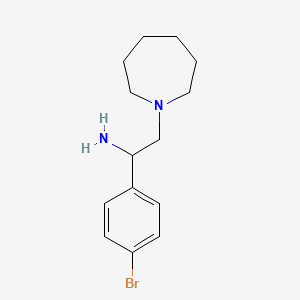

![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B12116322.png)
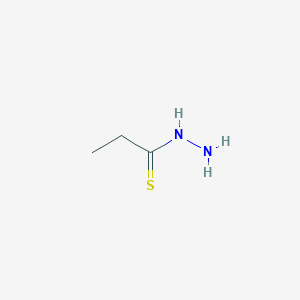
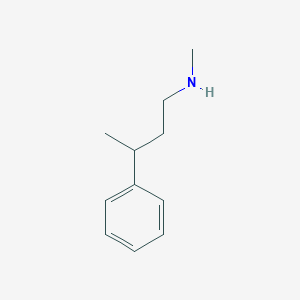
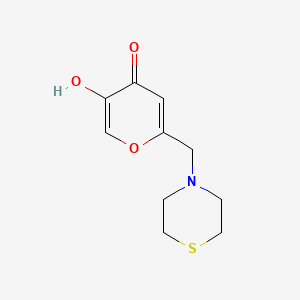
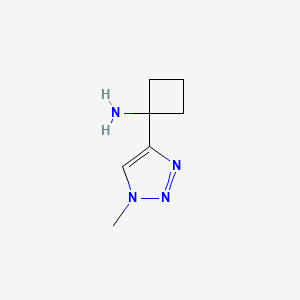
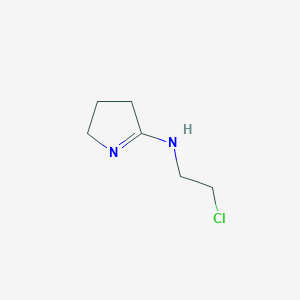
![6-(4-Bromophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine](/img/structure/B12116355.png)
![2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-4-methylpentanoyl)amino]-6-aminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12116363.png)


